6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of multiple functional groups, including a cyclopropyl ring, a pyrazole moiety, and a carboxamide group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Pyrazole Moiety: This step may involve the reaction of the pyrazolo[3,4-b]pyridine intermediate with a pyrazole derivative under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate with an amine or amide reagent under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyrazole moiety.
3-Methyl-N~4~-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the cyclopropyl group.
6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks both the methyl and pyrazole groups.
Uniqueness
The unique combination of functional groups in 6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry, setting it apart from similar compounds that lack one or more of these functional groups.
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-16-11-13-26-29(16)14-6-12-25-24(31)20-15-21(18-9-10-18)27-23-22(20)17(2)28-30(23)19-7-4-3-5-8-19/h3-5,7-8,11,13,15,18H,6,9-10,12,14H2,1-2H3,(H,25,31) |
InChI Key |
SLJUKZBJHUWWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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